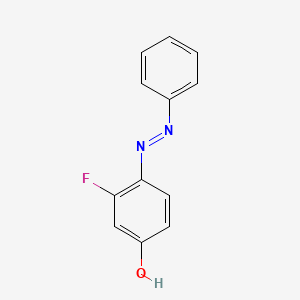

3-Fluoro-4-(phenylazo)phenol

Beschreibung

The exact mass of the compound this compound, 96% is 216.06989108 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-phenyldiazenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-11-8-10(16)6-7-12(11)15-14-9-4-2-1-3-5-9/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAKJKWTYTTYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Anaerobic Reductive Cleavage:under Anaerobic or Anoxic Conditions, Such As Those Found in Sediments or Poorly Oxygenated Water, Microorganisms Utilize Azoreductase Enzymes. These Enzymes Catalyze the Reductive Cleavage of the Azo Bond, Which Serves As an Electron Acceptor.scbt.comthis Initial Step is Primarily Responsible for the Decolorization of the Dye. for 3 Fluoro 4 Phenylazo Phenol, This Reaction Would Yield Two Smaller, Colorless Aromatic Amines.

Reaction: C₆H₅N=NC₆H₃(F)OH + 4[H] → C₆H₅NH₂ + H₂NC₆H₃(F)OH

The expected primary metabolites from this step are:

Aniline

3-Fluoro-4-aminophenol

Aerobic Degradation of Aromatic Amines:the Resulting Aromatic Amines Are Often More Mobile and Can Possess Higher Toxicity Than the Parent Dye.gsconlinepress.comthese Metabolites Are Subsequently Degraded, Typically Under Aerobic Conditions.scbt.commicroorganisms Utilize Oxygenase Enzymes to Hydroxylate the Aromatic Rings, Leading to Ring Cleavage and Eventual Mineralization into Carbon Dioxide, Ammonia, and Fluoride Ions.frontiersin.orgthe Presence of the Fluorine Atom on 3 Fluoro 4 Aminophenol May Increase Its Persistence, As Halogenated Compounds Can Be More Resistant to Microbial Degradation.researchgate.net

Advanced Oxidation Processes for Environmental Remediation (Focus on chemical mechanisms)

Advanced Oxidation Processes (AOPs) are a group of environmental remediation technologies that rely on the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). mdpi.com These processes are effective for treating wastewater containing recalcitrant organic pollutants like fluorinated azo dyes. Common AOPs include Fenton/photo-Fenton reactions (H₂O₂/Fe²⁺), ozonation (O₃), and UV/H₂O₂. nih.gov

The chemical mechanism of AOPs involves a non-selective attack by hydroxyl radicals on the target molecule. For 3-Fluoro-4-(phenylazo)phenol, the degradation would proceed via several simultaneous reaction pathways:

Electrophilic Addition to Aromatic Rings: The •OH radical, being a powerful electrophile, attacks the electron-rich phenyl and phenol (B47542) rings. This leads to the formation of hydroxylated intermediates, which are more susceptible to further oxidation and ring opening.

Attack on the Azo Group: The azo bond can be directly oxidized by •OH radicals, leading to its cleavage and the formation of nitrogen gas (N₂) and aromatic fragments. This pathway contributes significantly to the rapid decolorization of the solution.

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from the hydroxyl group or the aromatic rings, creating organic radicals that subsequently react with oxygen to form peroxy radicals, initiating a chain of oxidative reactions.

Defluorination: While the C-F bond is robust, the intense oxidative power of AOPs can achieve its cleavage. researchgate.net The initial hydroxylation of the fluorinated ring can destabilize the C-F bond, facilitating the eventual release of fluoride (B91410) ions.

These reactions ultimately break down the complex dye molecule into simpler, less toxic organic acids (e.g., maleic, oxalic acid) and finally mineralize it to inorganic products.

Table 3: Chemical Mechanisms in Advanced Oxidation of this compound

| Mechanism | Attacking Species | Target Site on Dye Molecule | Result |

|---|---|---|---|

| Electrophilic Addition | •OH | Phenyl and Phenol Rings | Hydroxylation, leading to ring destabilization and opening. |

| Direct Oxidation | •OH, O₃ | Azo Bond (–N=N–) | Cleavage of the chromophore, rapid decolorization. |

| Hydrogen Abstraction | •OH | –OH group, C-H bonds on rings | Formation of organic radicals, propagation of oxidation. |

Methodologies for Environmental Monitoring and Detection

Effective monitoring of this compound and its degradation products in environmental matrices like water and soil is crucial for assessing its fate and transport. A multi-step analytical approach is typically required, involving sample preparation followed by instrumental analysis.

Sample Preparation: Due to the low concentrations expected in the environment, a pre-concentration step is necessary.

Solid-Phase Extraction (SPE): This is a preferred method for aqueous samples. Water is passed through a cartridge containing a solid sorbent (e.g., C18, polymeric) that retains the target analytes. The analytes are then eluted with a small volume of an organic solvent, achieving significant concentration.

Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analytes from the aqueous phase into an immiscible organic solvent.

Instrumental Analysis: The choice of analytical technique depends on the target analyte (parent dye or degradation products) and required sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is well-suited for the quantitative analysis of the parent dye, as its chromophore allows for sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying the volatile aromatic amine metabolites (e.g., aniline) formed during biodegradation. A derivatization step is often required to increase the volatility of the amines.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful and versatile technique. It can simultaneously detect and quantify the parent compound and its various polar and non-polar degradation products at very low concentrations without the need for derivatization. Its high specificity makes it excellent for complex environmental samples.

Table 4: Comparison of Analytical Methodologies for Monitoring

| Technique | Detector | Target Analytes | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | UV-Vis / DAD | Parent Dye, colored intermediates | Robust, widely available, good for quantification. | Limited to chromophoric compounds; less structural information. |

| GC-MS | Mass Spectrometer | Volatile degradation products (e.g., Aniline) | Excellent for identification of volatile compounds; high sensitivity. | Requires derivatization for polar amines; not suitable for parent dye. |

| LC-MS/MS | Tandem Mass Spectrometer | Parent Dye and all degradation products | High sensitivity and specificity; structural confirmation; suitable for a wide range of polarities. | Higher cost and complexity. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-Fluoro-4-(phenylazo)phenol, providing detailed information about the hydrogen, carbon, and fluorine atomic environments and their connectivity.

The ¹H NMR spectrum is used to identify the number and environment of protons in the molecule. For this compound, protons are located on both aromatic rings. The signals from the unsubstituted phenyl ring are expected to appear as multiplets in the typical aromatic region (~7.4-7.9 ppm).

The protons on the substituted phenolic ring are more complex due to the influence of the fluorine atom. The fluorine atom will cause characteristic splitting (coupling) with adjacent protons. Specifically, the proton at position 2 will be a doublet of doublets due to coupling with the fluorine atom (³JHF, ortho coupling) and the proton at position 6 (⁴JHH, meta coupling). The proton at position 5 will also be a doublet of doublets, coupling to the fluorine atom (⁴JHF, meta coupling) and the proton at position 6 (³JHH, ortho coupling). The proton at position 6 will appear as a triplet or doublet of doublets, coupling to protons at positions 2 and 5. The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound Predicted values are based on the analysis of 4-(phenylazo)phenol and known substituent effects of fluorine.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 2', 6' (Phenyl) | ~7.8-7.9 | d or m | ³JHH ≈ 7-8 |

| 3', 4', 5' (Phenyl) | ~7.4-7.6 | m | ³JHH ≈ 7-8 |

| 2 (Fluorophenol) | ~7.6-7.7 | dd | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |

| 5 (Fluorophenol) | ~7.1-7.2 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 4-6 |

| 6 (Fluorophenol) | ~7.8-7.9 | t or dd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3 |

| OH | Variable (~5-10) | br s | N/A |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum for this compound would show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbon atom bonded to the fluorine (C-3) will exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, appearing as a doublet. Carbons ortho (C-2, C-4) and meta (C-5) to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon bearing the hydroxyl group (C-4) is expected to be significantly deshielded due to the oxygen's electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants for this compound Predicted values are based on the analysis of 4-(phenylazo)phenol and known substituent effects.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| 1' (ipso-C, Phenyl) | ~152 | - |

| 2', 6' (Phenyl) | ~124 | - |

| 3', 5' (Phenyl) | ~129 | - |

| 4' (Phenyl) | ~131 | - |

| 1 (ipso-C, Fluorophenol) | ~146 | Small (e.g., ³JCF) |

| 2 (Fluorophenol) | ~118 | ²JCF ≈ 20-25 |

| 3 (C-F, Fluorophenol) | ~155-158 | ¹JCF ≈ 240-250 |

| 4 (C-OH, Fluorophenol) | ~148-150 | ²JCF ≈ 10-15 |

| 5 (Fluorophenol) | ~119 | ³JCF ≈ 5-8 |

| 6 (Fluorophenol) | ~125 | Small (e.g., ⁴JCF) |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, the spectrum would consist of a single signal for the C-3 fluorine atom. The chemical shift of this signal would be indicative of its electronic environment. The signal would appear as a multiplet, specifically a doublet of doublets of doublets (ddd), due to coupling with the ortho protons (H-2, ³JFH), the meta proton (H-5, ⁴JFH), and the other meta proton (H-6, ⁴JFH, though this coupling may be small). This provides unambiguous evidence for the fluorine's position on the aromatic ring.

To confirm the assignments from 1D NMR spectra, 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling networks, confirming which protons are adjacent on each aromatic ring. For instance, correlations between H-5 and H-6, and H-2 and H-6 on the fluorophenol ring would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for identifying quaternary (non-protonated) carbons and for linking the different fragments of the molecule, such as showing a correlation from H-2' to C-1, confirming the connectivity across the azo bridge.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be complementary and show characteristic absorption bands. Key expected vibrations include a broad O-H stretching band for the phenol (B47542) group, sharp aromatic C-H stretching bands, and a series of C=C stretching bands for the aromatic rings. The azo group (-N=N-) stretching vibration typically appears in the 1400-1450 cm⁻¹ region, though it can be weak in IR and sometimes more prominent in Raman spectra. The most diagnostic new feature compared to the parent compound would be a very strong C-F stretching band, expected in the 1200-1300 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Phenol) | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium, Sharp |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong |

| N=N stretch (Azo) | ~1400-1450 | Weak to Medium |

| C-O stretch (Phenol) | ~1200-1260 | Strong |

| C-F stretch | ~1200-1300 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Azobenzenes are known chromophores, displaying characteristic absorption bands. This compound is expected to show two main absorption bands:

An intense band in the UV region (typically 320-360 nm), which is assigned to the π→π* electronic transition of the conjugated azo system. This transition is responsible for the compound's strong color.

A weaker band at longer wavelengths in the visible region (typically 430-450 nm), corresponding to the symmetry-forbidden n→π* transition, involving the non-bonding electrons on the nitrogen atoms. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound Based on data for 4-(phenylazo)phenol and known substituent effects. nih.gov

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π | ~350 | High |

| n→π | ~440 | Low |

Chromophoric System Analysis and π-Conjugation Effects

The color of azo compounds arises from their chromophoric azo group (-N=N-) connected to aromatic rings, creating an extended π-conjugated system. This system is responsible for the absorption of light in the visible region of the electromagnetic spectrum. In this compound, the chromophore is the entire molecule, where the phenyl and the substituted phenol rings are in conjugation with the azo bridge.

The electronic transitions in such systems are typically of two types: a high-intensity π → π* transition and a lower-intensity n → π* transition. The π → π* transition, usually observed in the UV region, involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, occurring at longer wavelengths and often in the visible region, involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital.

Table 1: Expected Electronic Transitions for this compound

| Transition | Approximate Wavelength (nm) | Region | Intensity |

| n → π | > 400 | Visible | Low |

| π → π | < 400 | UV-Visible | High |

Solvatochromic and Halochromic Investigations

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation. For 4-hydroxyazobenzene derivatives, a positive solvatochromism is often observed for the π → π* transition, meaning the absorption maximum shifts to longer wavelengths (red shift) as the solvent polarity increases. This indicates that the excited state is more polar than the ground state. The fluorine atom in this compound, with its high electronegativity, could subtly modulate the ground and excited state dipole moments, thus influencing the degree of solvatochromism.

Halochromism refers to the color change of a substance with a change in pH. This is a characteristic feature of hydroxyazo compounds, which can act as acid-base indicators. In acidic media, the nitrogen atom of the azo group can be protonated, leading to a significant change in the electronic structure and a pronounced bathochromic shift. In alkaline media, the phenolic proton can be abstracted to form a phenoxide ion. The resulting negative charge can be delocalized over the entire π-system, leading to a strong bathochromic shift and a significant color change. The fluorine atom is expected to increase the acidity of the phenolic proton through its inductive effect, which would shift the pKa of the compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₂H₉FN₂O), the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of azobenzenes is well-documented. researchgate.net Common fragmentation pathways involve the cleavage of the C-N and N=N bonds.

Key expected fragments for this compound would include:

[C₆H₅N₂]⁺ at m/z 105: Resulting from the cleavage of the C-N bond between the fluorophenolic ring and the azo group.

[C₆H₄FO]⁺ at m/z 111: From the cleavage of the N=N bond.

[C₆H₅]⁺ at m/z 77: A common fragment from the phenyl group.

[C₅H₄F]⁺ at m/z 95: Loss of CO from the fluorophenoxy radical.

The presence of the fluorine atom would be evident in fragments containing the substituted ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 216 | [C₁₂H₉FN₂O]⁺• (Molecular Ion) |

| 111 | [C₆H₄FO]⁺ |

| 105 | [C₆H₅N₂]⁺ |

| 95 | [C₅H₄F]⁺ |

| 77 | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This is crucial for distinguishing between ions with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm its molecular formula of C₁₂H₉FN₂O by providing a measured mass that is very close to the calculated exact mass.

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Analysis

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide a precise determination of its molecular structure. This would include bond lengths, bond angles, and torsional angles. A key feature to investigate would be the planarity of the molecule. While the trans-azobenzene core tends to be planar, steric and electronic effects from substituents can induce twisting. The analysis would also reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and potentially weak interactions involving the fluorine atom. These interactions are crucial in dictating the crystal packing and ultimately the macroscopic properties of the material.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction is used to identify crystalline phases and can be used for phase purity analysis. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." For this compound, a PXRD pattern would be characteristic of its specific crystalline form. It could be used to distinguish between different polymorphs (different crystal structures of the same compound), which can have different physical properties. The data from PXRD, consisting of diffraction angles (2θ) and intensities, can be indexed to determine the unit cell parameters of the crystal lattice.

Computational Chemistry and Theoretical Characterization

Electronic Structure Determination via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations, particularly with hybrid functionals like B3LYP, can accurately predict various molecular properties. These calculations are foundational for understanding the reactivity and characteristics of 3-Fluoro-4-(phenylazo)phenol. For substituted azobenzenes, DFT has been widely used to explore structural and electronic properties. bohrium.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and the energy required for its first electronic excitation. researchgate.net

In azo dyes, the HOMO is typically a π orbital distributed across the molecule, while the LUMO is a π* orbital. The introduction of substituents, such as the fluoro and hydroxyl groups in this compound, can modulate the energies of these orbitals. The electron-donating hydroxyl group is expected to raise the HOMO energy, while the electron-withdrawing fluoro group can lower both HOMO and LUMO energies. DFT calculations, often using the B3LYP functional with a 6-311G basis set, are employed to quantify these energies. researchgate.netkyoto-u.ac.jp A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the absorption spectrum. kyoto-u.ac.jp

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Note: These values are representative and based on DFT/B3LYP calculations for structurally similar substituted azobenzene (B91143) and phenol (B47542) compounds. Actual values may vary.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. walisongo.ac.id

For this compound, the ESP map is expected to show significant negative potential around the oxygen atom of the hydroxyl group, the nitrogen atoms of the azo group, and the fluorine atom, owing to their high electronegativity. researchgate.netresearchgate.net These regions represent the likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and some regions of the phenyl rings would exhibit a positive or near-neutral potential, indicating sites for potential nucleophilic interaction. researchgate.net

Molecular Geometry Optimization and Conformation Ensemble Analysis

Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. Molecular geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For flexible molecules, a conformation ensemble analysis is performed to identify various low-energy conformers.

For this compound, DFT calculations at a level like B3LYP/6-31+G(d,p) would be used to obtain the optimized geometry. nih.gov Azobenzene derivatives typically exist as trans (E) and cis (Z) isomers, with the trans isomer being significantly more stable. nih.govresearchgate.net The molecule is expected to be largely planar in its trans configuration to maximize π-conjugation across the azo bridge and the phenyl rings. bohrium.com The introduction of the fluoro substituent may cause minor deviations from planarity. researchgate.net

Table 2: Plausible Optimized Geometrical Parameters for trans-3-Fluoro-4-(phenylazo)phenol

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N=N | 1.25 | C-N=N | 114.5 |

| C-N | 1.43 | N=N-C | 114.5 |

| C-O | 1.36 | C-C-O | 119.0 |

| C-F | 1.35 | C-C-F | 118.5 |

| O-H | 0.96 | C-O-H | 109.0 |

Note: These values are illustrative, based on typical bond lengths and angles for similar functional groups in related molecules as determined by DFT calculations. nih.govresearchgate.net

Prediction and Simulation of Spectroscopic Parameters

Computational methods are extensively used to predict and simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov The calculated isotropic shielding constants are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

For this compound, the simulated ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic effects of the hydroxyl, fluoro, and phenylazo substituents. The hydroxyl proton would likely appear as a broad singlet. In the ¹³C NMR spectrum, the carbon attached to the fluorine atom would exhibit a large C-F coupling constant. The carbons of the phenyl rings would show a range of chemical shifts depending on their position relative to the substituents. nih.gov

Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H (hydroxyl) | 9.5 - 10.5 | C (ipso to OH) | 155 - 160 |

| H (aromatic) | 6.8 - 8.0 | C (ipso to F) | 150 - 155 (d, ¹JCF ≈ 240 Hz) |

| C (azo-linked) | 145 - 150 | ||

| C (aromatic) | 115 - 140 |

Note: These are estimated chemical shift ranges. Actual values depend on the solvent and specific computational method. "d" denotes a doublet due to C-F coupling.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. academie-sciences.frtitech.ac.jp This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of an azo dye like this compound is characterized by two main absorption bands. A strong band in the UV region (typically 320-360 nm) is attributed to the π→π* transition, associated with the extended conjugated system. A weaker band in the visible region (around 440-470 nm) corresponds to the n→π* transition, which involves the lone pair electrons on the nitrogen atoms. academie-sciences.frresearchgate.net The positions of these bands are sensitive to substituents and the solvent environment, which can be modeled in the calculations. academie-sciences.fr

Table 4: Representative Calculated UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| π→π | 355 | 0.85 |

| n→π | 450 | 0.02 |

Note: These values are representative for azo dyes and are based on TD-DFT calculations. The exact λmax and intensity can be influenced by the choice of functional, basis set, and solvent model. academie-sciences.frresearchgate.net

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying molecular structures and functional groups. Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting vibrational frequencies and aiding in the assignment of experimental spectra. For this compound, a theoretical vibrational analysis can predict the characteristic frequencies associated with its specific structural motifs.

DFT calculations, commonly using the B3LYP functional with a basis set such as 6-31G(d,p), are employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The analysis for this compound would be expected to reveal several key vibrational modes.

The stretching vibration of the O-H group is typically observed as a broad band in the IR spectrum, generally in the region of 3600–3400 cm⁻¹. mdpi.com Intramolecular or intermolecular hydrogen bonding can cause this band to shift to lower wavenumbers. The C-F stretching vibration is expected to appear in the 1200-1000 cm⁻¹ region. The characteristic azo (-N=N-) stretching vibration, which can be weak in IR but stronger in Raman spectra, is typically found in the 1550–1450 cm⁻¹ range. researchgate.net Vibrations of the phenyl rings, including C-C stretching and C-H bending modes, will produce a series of bands in the fingerprint region (below 1600 cm⁻¹). cyberleninka.ru

A Potential Energy Distribution (PED) analysis is crucial for the unambiguous assignment of vibrational modes, as many are coupled motions of different functional groups. mdpi.comcyberleninka.ru

Table 1: Predicted Vibrational Frequencies and Assignments for trans-3-Fluoro-4-(phenylazo)phenol (Based on DFT Calculations of Analogous Compounds)

| Predicted Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

| ~3550 | ν(O-H) | O-H stretching |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~1610 | ν(C=C) | Aromatic C=C stretching |

| ~1500 | ν(N=N) | Azo group stretching |

| ~1450 | δ(O-H) | O-H in-plane bending |

| ~1310 | ν(C-O) | C-O stretching |

| ~1150 | ν(C-F) | C-F stretching |

| ~840 | γ(C-H) | Aromatic C-H out-of-plane bending |

Note: These are representative values based on theoretical studies of substituted azobenzenes and phenols. cyberleninka.ruresearchgate.net ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

Reaction Pathway Modeling and Transition State Characterization

A key feature of azobenzene derivatives is their ability to undergo reversible trans-cis (or E/Z) isomerization upon light irradiation or heating. wikipedia.org Computational modeling is essential for elucidating the mechanisms of this process, identifying the transition states, and calculating the energy barriers involved.

The thermal cis-to-trans isomerization is a common reaction studied computationally. acs.org Two primary mechanisms have been proposed: rotation around the -N=N- bond and inversion at one of the nitrogen atoms. wikipedia.orgacs.org Reaction pathway modeling, using methods like DFT, can map the potential energy surface connecting the cis and trans isomers. By locating the transition state (a first-order saddle point on the potential energy surface), the activation energy for the isomerization can be determined. acs.orgacs.org

For substituted azobenzenes, the nature of the substituents can influence the preferred pathway and the height of the energy barrier. acs.orgrsc.org In push-pull systems (with both electron-donating and electron-withdrawing groups), the reaction mechanism can even switch from inversion in nonpolar solvents to rotation in polar solvents. acs.org Given that this compound has a hydroxyl group (electron-donating) and a fluoro group (electron-withdrawing), its isomerization pathway could be sensitive to the solvent environment.

Transition state theory (TST) can be used with the calculated activation energies to predict the rate constants for the isomerization process. acs.orgrsc.org Computational studies on various azobenzene derivatives have shown that DFT calculations can provide reliable activation energies and enthalpies that correlate well with experimental values. acs.org

Table 2: Theoretical Activation Energies for Thermal cis-to-trans Isomerization of Substituted Azobenzenes

| Compound | Substituents | Mechanism | Activation Energy (kJ/mol) |

| Azobenzene | None | Inversion | ~95-100 |

| 4-Hydroxyazobenzene | 4-OH | Inversion | ~90 |

| 4-Aminoazobenzene | 4-NH₂ | Inversion | ~85 |

| 4-Nitroazobenzene | 4-NO₂ | Inversion | ~105 |

Note: Values are approximate and based on various DFT studies. acs.org The specific values for this compound would require dedicated calculations but are expected to fall within a similar range.

Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions are critical in determining the solid-state structure and macroscopic properties of molecular materials. For this compound, several types of non-covalent interactions are expected to be significant, including hydrogen bonding and interactions involving the fluorine atom.

The hydroxyl group is a potent hydrogen bond donor and acceptor. In the solid state, it is highly probable that this compound molecules would form extensive hydrogen bonding networks, with O-H···O or O-H···N interactions being the most likely. The nitrogen atoms of the azo group can also act as hydrogen bond acceptors.

The fluorine substituent introduces the possibility of other weak interactions. While fluorine is a poor hydrogen bond acceptor, C-F···H-C interactions and π-π stacking interactions involving the fluorinated phenyl ring can play a role in crystal packing. nih.govresearchgate.net Interactions involving fluorine can be complex; electrostatic models suggest that the polarization of the C-F bond can lead to varied interactions, which can be either attractive or repulsive depending on the geometry and electronic nature of the interacting partner. nih.gov

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. These methods can identify bond critical points and calculate interaction energies, providing a detailed understanding of the forces governing the supramolecular assembly.

Quantum Chemical Parameters and Their Correlation with Experimental Data

Quantum chemical parameters derived from DFT calculations provide quantitative insights into the electronic structure, reactivity, and optical properties of molecules. These parameters are often correlated with experimental observables.

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the molecule's chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. researchgate.netresearchgate.net For azo dyes, the HOMO-LUMO gap is directly related to the wavelength of the principal π-π* absorption band in the UV-visible spectrum. chemtube3d.com A smaller gap generally corresponds to a longer wavelength of absorption (a red shift). nih.gov

Substituents on the azobenzene core significantly modulate the HOMO and LUMO energy levels. Electron-donating groups like -OH tend to raise the HOMO energy, while electron-withdrawing groups like -F and the azo group itself tend to lower the LUMO energy. researchgate.netnih.gov The combination of these groups in this compound is expected to result in a smaller HOMO-LUMO gap compared to unsubstituted azobenzene.

Other calculated parameters such as ionization potential (related to E_HOMO), electron affinity (related to E_LUMO), electronegativity, chemical hardness, and dipole moment are also valuable for predicting molecular behavior. researchgate.netnih.gov These theoretical descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with biological activity or other properties. nih.gov

Table 3: Representative Calculated Quantum Chemical Parameters for Substituted Azobenzenes

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) |

| trans-Azobenzene | -6.4 | -2.6 | 3.8 | 0.0 |

| trans-4-Hydroxyazobenzene | -6.0 | -2.7 | 3.3 | ~1.6 |

| trans-4-Aminoazobenzene | -5.7 | -2.6 | 3.1 | ~2.5 |

| cis-Azobenzene | -6.2 | -2.8 | 3.4 | ~3.0 |

Note: These values are illustrative and obtained from DFT/B3LYP calculations on similar molecules. researchgate.netresearchgate.net The precise values for this compound would depend on the specific computational level of theory.

Mechanistic Investigations of Chemical Reactivity and Transformations

Azo-Hydrazone Tautomerism: Equilibrium and Kinetic Studies

Hydroxyazobenzenes, including 3-Fluoro-4-(phenylazo)phenol, exist in a dynamic equilibrium between two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. This equilibrium is a critical determinant of the molecule's color, stability, and reactivity.

The equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents on the aromatic rings. In solution, the two forms interconvert rapidly. The azo-phenol tautomer typically exhibits an absorption maximum (λmax) around 350 nm, while the quinone-hydrazone form absorbs at longer wavelengths, generally in the 430–450 nm range, resulting in a more intense color. researchgate.net

Table 1: Azo-Hydrazone Tautomeric Equilibrium

| Tautomer Form | General Structure | Expected λmax (nm) | Factors Favoring Form |

| Azo-Phenol | Aromatic -OH and -N=N- groups | ~350 | Non-polar solvents |

| Quinone-Hydrazone | Quinoid ring with C=O and -NH-N=C- | ~430-450 | Polar solvents, Electron-withdrawing substituents |

Photochemical Isomerization Mechanisms (e.g., cis-trans Photoisomerization)

Like most azobenzene (B91143) derivatives, this compound is expected to undergo reversible trans-cis (or E-Z) photoisomerization upon irradiation with light of an appropriate wavelength. The thermodynamically more stable trans-isomer can be converted to the metastable cis-isomer by absorbing a photon. This process can typically be reversed either by irradiation with a different wavelength of light or thermally in the dark.

The mechanism of thermal cis-to-trans isomerization can proceed via two main pathways: rotation around the N-N single bond (favored for "push-pull" systems) or inversion through a linear transition state (favored for unsubstituted azobenzene). nih.govlongdom.org The tautomeric equilibrium in hydroxyazobenzenes plays a key role; hydrogen bonding to the azo group can shift the equilibrium toward the hydrazone form, which facilitates the rotational pathway and accelerates thermal relaxation. nih.govacs.org

The photoisomerization process is wavelength-dependent. The trans → cis isomerization is typically initiated by irradiating the high-intensity π-π* absorption band of the trans isomer, while the cis → trans isomerization can be induced by irradiating the lower-intensity n-π* band of the cis isomer.

The quantum yield (Φ) is a measure of the efficiency of the photochemical process. It represents the fraction of absorbed photons that result in an isomerization event. For azobenzenes, quantum yields are influenced by the substitution pattern and the solvent. While specific quantum yields for this compound have not been reported, studies on related fluorinated azobenzenes have been conducted to understand these properties. acs.org

Table 2: General Photochemical Properties of Azobenzenes

| Process | Typical Excitation Wavelength | Isomer Formed | General Quantum Yield Range |

| trans → cis Isomerization | UV-A (~320-400 nm) | cis | 0.1 - 0.3 |

| cis → trans Isomerization | Blue Light (~400-500 nm) | trans | 0.4 - 0.7 |

| Thermal Relaxation | Heat (darkness) | trans | N/A (Rate constant dependent) |

Note: The values presented are representative for the azobenzene class; specific data for this compound is not available.

Protonation and Deprotonation Equilibria and Acidity Studies (pKa)

This compound has two primary sites for protonation/deprotonation: the phenolic hydroxyl group and the azo nitrogen atoms. The acidity of the hydroxyl group, quantified by its pKa value, is of particular importance.

The pKa of the parent phenol (B47542) is approximately 9.99. The introduction of a fluorine atom, an electron-withdrawing group, generally increases the acidity (lowers the pKa) of a phenol. The pKa of 3-fluorophenol (B1196323) is approximately 9.38, while that of 4-fluorophenol (B42351) is 9.89. ut.eenih.govnih.gov The presence of the phenylazo group at the 4-position also influences the acidity. Furthermore, the two isomers of the molecule have different acidities; the cis-isomer of hydroxyazobenzenes is typically a stronger acid than the trans-isomer. researchgate.net

Protonation can also occur on the azo bridge, particularly in strongly acidic media. This protonation forms an azonium ion, which can alter the isomerization pathway and kinetics. acs.org

Table 3: Acidity (pKa) of Related Phenolic Compounds in Water

| Compound | pKa Value | Effect of Substituent |

| Phenol | ~9.99 | Reference Compound |

| 3-Fluorophenol | ~9.38 | Electron-withdrawing F increases acidity |

| 4-Fluorophenol | 9.89 | Weaker inductive effect from para position |

Note: The pKa for this compound is not reported but is expected to be influenced by both the fluoro and phenylazo groups.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is primarily centered on the azo group (-N=N-). The azo linkage can be electrochemically reduced, typically in an irreversible process, to a hydrazo group (-NH-NH-), which can be further cleaved to form two amine products.

Studies on various azo dyes have shown that the reduction potential is influenced by the substituents on the aromatic rings. Electron-withdrawing groups, such as the fluorine atom in this compound, generally make the azo group easier to reduce (i.e., the reduction occurs at a less negative potential). jlu.edu.cn The electrochemical reduction is often a multi-electron process. jlu.edu.cn

The phenol moiety can also undergo oxidation, but typically at higher potentials than the reduction of the azo group. Electrochemical methods like cyclic voltammetry are used to study these processes, but specific data for this compound is not documented in the reviewed literature. The degradation of azo dyes via electrochemical methods is an active area of research for environmental remediation. nih.govmdpi.com

Metal Ion Coordination Chemistry and Ligand Properties

The this compound molecule possesses structural features that make it an effective chelating ligand for metal ions. Coordination typically occurs through the oxygen atom of the deprotonated phenolic group and one of the nitrogen atoms of the azo group (specifically, the nitrogen closer to the phenolic ring), forming a stable five- or six-membered chelate ring.

This coordination perturbs the electronic structure of the molecule, leading to significant changes in its absorption spectrum. This property makes hydroxyazobenzene derivatives useful as chromogenic indicators or sensors for metal ions. researchgate.net The binding event often shifts the azo-hydrazone equilibrium, which contributes to the observed color change. The fluorine substituent can influence the ligand's electron density and, consequently, the stability and spectroscopic properties of the resulting metal complexes.

Complex Formation Stoichiometry and Stability

The formation of metal complexes with ligands like this compound, which possess multiple potential donor atoms, is governed by factors such as the nature of the metal ion, the pH of the solution, and the solvent system used. Typically, azo phenols can act as bidentate ligands, coordinating to a metal ion through the phenolic oxygen and one of the nitrogen atoms of the azo group. This chelation leads to the formation of stable ring structures with the metal center.

The stoichiometry of these complexes, representing the metal-to-ligand ratio, is commonly determined using spectrophotometric methods (like the mole-ratio or Job's method of continuous variation) and conductometric titrations. Common stoichiometries for bidentate ligands include 1:1 and 1:2 (Metal:Ligand), with some metals also forming 1:3 complexes.

Chelation Modes and Structural Characterization of Complexes

The anticipated chelation for this compound involves the deprotonated phenolic oxygen atom and the α-nitrogen atom of the azo group forming a coordination bond with a central metal ion. This bidentate chelation is a common mode for related hydroxyazo compounds. The presence of the electron-withdrawing fluorine atom at the 3-position could subtly influence the acidity of the phenol group and the electron density on the azo bridge, potentially affecting the stability and structure of the resulting complexes compared to its non-fluorinated analog.

The structural characterization of such complexes is typically achieved through a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the phenolic oxygen is evidenced by the disappearance of the O-H stretching band and a shift in the C-O stretching frequency. Chelation involving the azo group would cause a shift in the N=N stretching vibration frequency compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies can confirm the deprotonation of the phenolic proton and show shifts in the signals of carbon and hydrogen atoms near the coordination sites upon complexation.

UV-Visible Spectroscopy: The formation of a metal complex typically results in a shift in the absorption bands of the ligand to different wavelengths (a chromic shift), which can be used to study complex formation.

Despite the availability of these techniques, specific published research containing structural characterization data for complexes of this compound could not be located. Consequently, no detailed research findings or structural data tables can be presented.

Applications in Advanced Materials Science

Development of Photochromic Materials

The photochromic behavior of 3-Fluoro-4-(phenylazo)phenol is centered around the reversible trans-cis isomerization of its azobenzene (B91143) core upon exposure to light of specific wavelengths. The more stable trans isomer can be converted to the higher-energy cis isomer by UV irradiation, a process that is typically reversible either by irradiation with visible light or through thermal relaxation. The presence of the fluorine atom at the ortho position to the hydroxyl group can influence the electronic properties and, consequently, the photoisomerization kinetics and the stability of the isomers.

Research into analogous fluorinated azobenzene derivatives indicates that fluorine substitution can affect the absorption spectra of the trans and cis isomers. While specific spectral data for this compound is not extensively documented in readily available literature, studies on similar compounds suggest that the π-π* absorption band of the trans isomer and the n-π* band of the cis isomer are key to its photochromic properties. The rate of thermal back-isomerization from cis to trans is a critical parameter for applications such as optical data storage, and this rate is known to be sensitive to the electronic nature of substituents on the azobenzene rings.

| Property | Description |

| Isomerization Mechanism | Reversible trans-cis isomerization of the N=N double bond. |

| Trans to Cis Trigger | UV light irradiation. |

| Cis to Trans Trigger | Visible light irradiation or thermal relaxation. |

| Influence of Fluorine | Can modify the electronic properties, affecting absorption spectra and isomerization kinetics. |

Integration into Liquid Crystalline Systems

The rod-like shape of this compound makes it a suitable candidate for integration into liquid crystalline (LC) systems. It can be used as a dopant (guest) in a liquid crystal host, where its photoisomerization can be used to modulate the properties of the host material.

Influence on Mesophase Behavior

The introduction of this compound into a liquid crystal host can influence the phase transition temperatures and the type of mesophases observed. The fluorine substituent, due to its electronegativity and size, can alter intermolecular interactions within the liquid crystal mixture. Studies on analogous fluorinated liquid crystals have shown that lateral fluorine substitution can disrupt molecular packing, leading to a decrease in melting points and a broadening of the liquid crystalline temperature range.

The trans isomer of this compound, with its linear shape, is more compatible with the ordered structure of a nematic or smectic phase. In contrast, the bent shape of the cis isomer acts as a structural impurity, disrupting the long-range orientational order of the liquid crystal host. This disruption can lead to a significant decrease in the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). This photo-induced change in phase transition temperature is a key principle behind many applications of azobenzene-doped liquid crystals.

| Parameter | Influence of this compound |

| Phase Transition Temperatures | Can be altered by the presence of the dopant. |

| Mesophase Stability | The trans isomer stabilizes the LC phase, while the cis isomer disrupts it. |

| Clearing Point | Photo-isomerization to the cis form typically lowers the clearing point. |

Photo-driven Control of Liquid Crystal Orientation

A significant application of azobenzene derivatives in liquid crystal science is the photo-alignment of liquid crystal molecules. When a surface is coated with a material containing this compound, irradiation with polarized light can induce a preferential orientation of the azobenzene molecules. This alignment can then be transferred to the bulk liquid crystal, allowing for the non-contact, photo-driven control of the liquid crystal director. This technique offers advantages over traditional mechanical rubbing methods for producing aligned liquid crystal displays.

The mechanism involves the repeated trans-cis-trans isomerization cycles under polarized light, which leads to a net alignment of the azobenzene molecules perpendicular to the polarization direction of the light. This molecular orientation at the surface then directs the alignment of the adjacent liquid crystal molecules through intermolecular interactions.

Functionalization of Polymeric Systems

Incorporating this compound into polymer matrices allows for the development of robust, processable photochromic materials. This can be achieved through either covalent bonding or non-covalent doping.

Covalent Incorporation into Polymer Backbones or Side Chains

Covalently attaching this compound to a polymer chain, either as part of the main backbone or as a pendant side group, can lead to materials with high concentrations of the photochromic unit and excellent long-term stability. The hydroxyl group on the phenol (B47542) ring provides a convenient site for chemical modification, allowing it to be incorporated into various polymer architectures such as polyesters, polyamides, or polyacrylates.

The polymer matrix can influence the photoisomerization behavior of the attached azobenzene units. The free volume within the polymer, the glass transition temperature (Tg), and the polarity of the polymer can all affect the kinetics of the trans-cis isomerization and the thermal relaxation rate. For example, in a rigid polymer matrix below its Tg, the isomerization may be sterically hindered.

Non-covalent Doping of Polymer Matrices

A simpler approach to creating photochromic polymers is to dissolve this compound as a dopant in a host polymer matrix. This "guest-host" system is easier to prepare, but challenges such as aggregation of the dye at high concentrations and potential phase separation or leaching over time need to be addressed.

Optical and Electronic Device Applications

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

While direct studies on this compound for OLED applications are not extensively documented, the known effects of fluorination on organic semiconducting materials allow for well-founded postulations on its potential role. The incorporation of fluorine atoms into organic molecules can significantly influence their electronic and photophysical properties, which are critical for the performance of OLEDs and other optoelectronic devices. rsc.org

Fluorination is a common strategy to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in organic materials. rsc.org This can facilitate more efficient electron injection from the cathode in an OLED device structure. Furthermore, the high electronegativity of fluorine can lead to enhanced resistance against oxidative degradation, thereby potentially increasing the operational lifetime and stability of the device. rsc.org

In the solid state, fluorinated aromatic compounds can exhibit favorable intermolecular interactions, such as π-stacking, which are crucial for efficient charge transport. rsc.org Enhanced charge carrier mobility is a key factor in the performance of various optoelectronic devices. The potential for this compound to self-assemble into ordered structures could thus be beneficial for its application in this context.

A pertinent example of the utility of fluorinated aromatic compounds in OLEDs is the multifunctional material 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS). This compound has been successfully employed as a fluorescent emitter, a host material for quantum dots in quantum dot-based OLEDs (QLEDs), and as an acceptor in an exciplex-forming system. researchgate.net The external quantum efficiency (EQE) of a fluorescent OLED incorporating Cz4FS as a single emitter reached 4.2%, which is near the theoretical limit for such devices. researchgate.net When used as an acceptor in an exciplex-based OLED, the efficiency was even higher at 5.3%, with a brightness of approximately 25,000 cd/m². researchgate.net These findings for a related fluorinated aromatic molecule underscore the potential of compounds like this compound in the development of high-performance OLEDs.

Table 1: Performance of OLEDs based on the Fluorinated Compound 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS)

| OLED Application of Cz4FS | External Quantum Efficiency (EQE) | Maximum Brightness (cd/m²) |

| Fluorescent Emitter | 4.2% | 3,600 |

| Exciplex Acceptor | 5.3% | ~25,000 |

| Host for Quantum Dots (QLED) | 2.3% | 19,000 |

This data is based on the performance of 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole, a related fluorinated aromatic compound, and is presented to illustrate the potential of such materials in OLEDs. researchgate.net

Optical Data Storage Media

The azobenzene moiety in this compound is a well-known photochromic group, capable of reversible isomerization between its stable trans (E) and metastable cis (Z) forms upon irradiation with light of specific wavelengths. This property is the foundation for its potential application in optical data storage, where the two isomers can represent the "0" and "1" states of a binary data bit. nih.govbeilstein-journals.org

The introduction of fluorine atoms, particularly at the ortho-positions relative to the azo group, has been shown to significantly enhance the properties of azobenzenes for data storage applications. beilstein-journals.orgresearchgate.net While this compound has a fluorine atom in a different position, the general effects of fluorination are instructive. A key advantage of ortho-fluorination is the separation of the n→π* absorption bands of the E and Z isomers. beilstein-journals.orgresearchgate.net This separation allows for the use of visible light (e.g., green and blue light) to induce both the forward (E→Z) and reverse (Z→E) isomerization, which is a significant advantage over systems that require UV light for switching, as UV radiation can cause material degradation. researchgate.net

Furthermore, tetra-ortho-fluorinated azobenzenes have demonstrated remarkably long thermal half-lives for their Z-isomers, in some cases up to 700 days. researchgate.net This thermal stability is a critical prerequisite for long-term and non-volatile optical data storage. The electron-withdrawing nature of fluorine can also be used to fine-tune the absorption spectra of the molecule, allowing for the optimization of the wavelengths required for writing and erasing data.

The photoisomerization properties of fluorinated azobenzenes are highly dependent on the degree and position of fluorination. For instance, in octafluoroazobenzene (F8-AZB) and perfluoroazobenzene (F10-AZB), the E and Z isomers exhibit distinct absorption maxima, enabling their selective conversion with visible light. nih.gov

Table 2: Absorption Maxima of E and Z Isomers for Selected Fluorinated Azobenzenes in Acetonitrile

| Compound | Isomer | π–π* Transition (nm) | n–π* Transition (nm) |

| Octafluoroazobenzene (F8-AZB) | E | 303 | 456 |

| Z | 240 | 413 | |

| Perfluoroazobenzene (F10-AZB) | E | 310 | 453 |

This data illustrates the separation of absorption bands in highly fluorinated azobenzenes, a key feature for their application in optical data storage. nih.gov

While specific research on this compound for optical data storage is not yet prevalent, the established principles of how fluorination impacts the photochromic behavior of azobenzenes suggest that it could be a promising candidate for further investigation in this field. The strategic placement of the fluorine atom could offer a unique combination of photoswitching characteristics and material properties suitable for next-generation optical memory technologies.

Analytical Chemistry Applications

Utilization as Chromogenic Reagents for Metal Ion Detection

There is no available research demonstrating the use of 3-Fluoro-4-(phenylazo)phenol as a chromogenic reagent for the detection of metal ions. Azo compounds are frequently investigated for this purpose due to their ability to form colored complexes with metal ions, leading to a visual or spectrophotometrically measurable change. However, no studies were identified that specifically detail the interaction of this compound with any metal ions, nor is there data on its selectivity, sensitivity, or the stoichiometry of any potential complexes.

Development of pH-Responsive Indicators

The potential of this compound as a pH-responsive indicator has not been characterized in the available literature. Azo dyes often exhibit pH-dependent color changes due to protonation or deprotonation of the hydroxyl and azo groups, making them suitable as acid-base indicators. For a compound to be used as a pH indicator, key data such as its pKa value, the pH range of its color transition, and the distinct colors of its acidic and basic forms must be determined. No such data exists for this compound.

Spectrophotometric Assay Development

No spectrophotometric assays have been developed that utilize this compound as a reagent or target analyte. The development of such an assay would require fundamental data including its absorption spectrum, molar absorptivity coefficient (ε) at its wavelength of maximum absorbance (λmax), and conditions under which it reacts to produce a measurable change in absorbance. This information is currently not documented.

Chromatographic Methods for Compound Analysis and Separation

Specific chromatographic methods for the analysis and separation of this compound are not described in the scientific literature. While general methods for the analysis of phenols and azo dyes using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are common, no publications present optimized methods for this particular compound. Essential details for a chromatographic method, such as the type of stationary phase (column), mobile phase composition, flow rate, and detection parameters, have not been established for this compound.

Environmental Chemical Investigations and Degradation Studies

Photolytic Degradation Pathways in Aquatic Environments

Azo dyes are generally designed for high stability against light to prevent fading, which often translates to resistance against natural photolytic degradation. chemicalbook.com However, under specific conditions, particularly with exposure to high-energy ultraviolet (UV) radiation, photolytic breakdown can occur. The degradation of 2-(4-hydroxyphenylazo)benzoic acid, a structurally similar azo dye, has been demonstrated using UV irradiation, indicating that such pathways are feasible. journalcsij.com

For 3-Fluoro-4-(phenylazo)phenol, photolytic degradation in aquatic systems would likely be initiated by the absorption of UV photons, leading to the excitation of the molecule. The primary degradation pathways are hypothesized to involve:

Azo Bond Cleavage: The chromophoric azo bond (–N=N–) is a likely primary target for photolytic cleavage. This would break the molecule into radical intermediates, such as a phenyl radical and a 3-fluoro-4-hydroxyphenyl radical.

Hydroxyl Radical Attack: In the presence of dissolved organic matter or other photosensitizers, highly reactive hydroxyl radicals (•OH) can be generated in sunlit waters. These radicals can attack the aromatic rings of the dye molecule, leading to hydroxylation and subsequent ring-opening, ultimately mineralizing the compound to CO₂, H₂O, and inorganic ions.

Defluorination: The carbon-fluorine (C-F) bond is exceptionally strong and generally resistant to direct photolysis. However, advanced photolytic processes that generate potent reactive species could potentially lead to the cleavage of the C-F bond, releasing fluoride (B91410) ions (F⁻) into the aquatic environment.

Table 1: Hypothesized Photolytic Degradation Products of this compound

| Precursor Compound | Proposed Pathway | Potential Degradation Products |

|---|---|---|

| This compound | Azo Bond Cleavage | Phenyl radical, 3-fluoro-4-hydroxyphenyl radical, Phenol (B47542), 4-Fluorocatechol |

| This compound | Hydroxyl Radical Attack | Hydroxylated parent compound, Ring-opened aliphatic fragments |

Future Research Perspectives and Emerging Areas

Rational Design of Derivatives with Tailored Properties

The core structure of 3-Fluoro-4-(phenylazo)phenol serves as a versatile scaffold for the rational design of new molecules with precisely tailored properties. Computational methods, particularly Density Functional Theory (DFT), are central to this effort, allowing for the prediction of electronic, optical, and biological properties before undertaking complex synthesis. nih.govmdpi.com This predictive power enables researchers to systematically modify the molecule to achieve desired outcomes.

Key strategies in the rational design of derivatives include:

Modulating Electronic Properties: The introduction of additional electron-donating or electron-withdrawing groups on either of the aromatic rings can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This, in turn, influences the compound's color, redox potential, and nonlinear optical properties. For instance, adding an amino group could induce a red shift in its absorption spectrum, while a nitro group could cause a blue shift.

Enhancing Solubility and Binding: Strategic placement of functional groups can control the molecule's solubility in various media. Appending polar groups like sulfonic acids or carboxylic acids would increase water solubility, which is crucial for biological applications or use in aqueous sensor systems. Conversely, adding long alkyl chains could enhance solubility in nonpolar organic solvents or facilitate incorporation into polymer matrices.

Tuning Photo-isomerization Behavior: The light-induced trans-cis isomerization of the azo bridge is fundamental to its use in molecular switches and photosensitive materials. nih.gov The rate of thermal relaxation from the cis to the trans isomer can be tuned by orders of magnitude through structural modifications. For hydroxyazobenzenes, this process is particularly sensitive to the local environment, a property that can be exploited and refined through derivative design. nih.gov

The following table outlines a conceptual framework for the rational design of derivatives based on this compound.

| Parent Compound | Proposed Modification | Target Property | Predicted Outcome |

| This compound | Addition of a dimethylamino group to the phenyl ring | Red-shifted absorption | Enhanced visible light absorption for photoswitching applications |

| This compound | Introduction of a sulfonic acid (-SO₃H) group | Increased water solubility | Suitability for biological sensing or aqueous-phase catalysis |

| This compound | Replacement of the phenyl ring with a pyridine ring | Altered hydrogen bonding and metal coordination | Development of novel chemosensors or metallo-supramolecular assemblies |

| This compound | Appending a polymerizable group (e.g., acrylate) | Covalent integration into polymers | Creation of light-responsive smart materials and actuators |

Exploration of Novel Application Modalities

Beyond their role as colorants, azo compounds like this compound are being explored for a range of high-value applications. The presence of the hydroxyl group is particularly significant, as it enables tautomerization and sensitivity to hydrogen-bonding environments, opening up unique functional possibilities. nih.gov

Emerging application areas include:

Chemical Sensors: The thermal isomerization kinetics of 4-hydroxyazobenzenes have been shown to be exceptionally sensitive to the presence of hydrogen-bonding vapors like water, methanol, and ethanol. nih.gov This phenomenon provides a platform for developing novel, highly sensitive vapor sensors. The fluorine atom in this compound could further modulate this sensitivity.

Biologically Active Agents: Azo compounds have garnered significant attention for their potential therapeutic applications. nih.gov Research has demonstrated that certain azo dyes possess antifungal and anti-virulence properties. nih.govresearchgate.net The specific substitution pattern of this compound makes it a candidate for screening against pathogenic fungi and bacteria, with future work focusing on its efficacy and mechanism of action. nih.govnih.gov

Molecular Switches and Materials: The reversible photoisomerization of the azo group allows the compound to function as a light-controlled molecular switch. This property can be harnessed in "smart" materials, where light can be used to change material properties like shape, adhesion, or optical density. nih.gov Integrating derivatives of this compound into liquid crystal or polymer systems could lead to new photo-actuators and optical data storage devices.

Advanced In Situ Spectroscopic and Microscopic Techniques

To fully understand and engineer the behavior of this compound and its derivatives, researchers are turning to advanced analytical techniques that can probe molecular structure and dynamics in real time and with high resolution.

In Situ Reaction Monitoring: The synthesis and degradation of azo dyes can be monitored in real-time using in situ UV-visible spectroscopy. rsc.org This technique provides immediate feedback on reaction kinetics, conversion rates, and the influence of various parameters like pH and temperature, allowing for rapid process optimization. rsc.orgresearchgate.net Such methods are essential for developing efficient and scalable syntheses in continuous flow microreactors. researchgate.netbeilstein-journals.org

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for unambiguous structural elucidation of complex azo dyes. nih.gov These methods provide detailed information on proton-carbon correlations, which is critical for confirming the structure of newly synthesized derivatives and studying tautomeric equilibria in solution. nih.gov

Probing Isomerization Dynamics: Time-resolved spectroscopic techniques, such as pump-probe spectroscopy, can be employed to study the ultrafast dynamics of the trans-cis-trans photoisomerization cycle. This provides fundamental insights into the quantum yields and lifetimes of the excited states, which is crucial knowledge for designing efficient molecular switches.

Surface and Single-Molecule Microscopy: The application of scanning probe microscopy techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), could provide unprecedented insight into how these molecules self-assemble on surfaces. This is particularly relevant for developing molecular electronic devices or functionalized surfaces where the orientation and packing of the molecules are critical to performance.

Integration with Artificial Intelligence and Machine Learning for Property Prediction

Key applications of AI/ML in this context include:

Predicting Physicochemical Properties: Machine learning algorithms, including Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and XGBoost, have been successfully used to predict key properties of azo dyes. researchgate.netresearchgate.netdoaj.org These properties include the maximum absorption wavelength (λmax), decolorization efficiency, and catalytic performance in wastewater treatment. researchgate.netnih.gov

Accelerating High-Throughput Screening: ML models can be used to perform virtual high-throughput screening of thousands of potential derivatives of this compound. researchgate.net This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources compared to traditional experimental approaches.

Optimizing Reaction Conditions: AI can be employed to optimize synthetic and treatment processes. For example, ANNs can model the relationship between input parameters (e.g., pH, catalyst concentration, irradiation time) and output (e.g., decolorization efficiency) to identify the most effective conditions for dye removal. researchgate.net

An example of an ML-driven workflow for designing novel derivatives is outlined in the table below.

| Step | Action | Description | Relevant ML Technique |

| 1. Data Collection | Gather a dataset of known azo dyes with measured properties (e.g., λmax, solubility). | The dataset should include a diverse range of structures, including fluoro- and hydroxy-substituted compounds. | Data Mining |

| 2. Feature Engineering | Convert chemical structures into numerical descriptors (molecular fingerprints, quantum chemical parameters). | This step translates the molecular structure into a format that the ML model can understand. | RDKit, PaDEL-Descriptor |

| 3. Model Training | Train an ML algorithm to learn the relationship between the descriptors and the target property. | The model is trained on a portion of the dataset and its performance is evaluated. | XGBoost, Artificial Neural Networks (ANN), Random Forest (RF) |

| 4. Virtual Screening | Generate a large virtual library of this compound derivatives and use the trained model to predict their properties. | This step rapidly assesses the potential of thousands of unsynthesized molecules. | Predictive Modeling |

| 5. Candidate Selection | Identify and rank the top-performing virtual candidates for experimental synthesis and validation. | The model's predictions guide experimental efforts toward the most promising compounds. | SHAP (SHapley Additive exPlanations) analysis for interpretability researchgate.net |

By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple dye into a building block for the next generation of advanced functional materials and technologies.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-4-(phenylazo)phenol, and how do reaction conditions influence azo coupling efficiency?

- Methodological Answer: The synthesis typically involves diazonium salt coupling, where 4-fluoro-3-aminophenol is diazotized with nitrous acid, followed by coupling with phenol derivatives under controlled pH (4–6) and low temperature (0–5°C) to prevent decomposition . Key factors include stoichiometric ratios of reactants, pH optimization to stabilize the diazonium intermediate, and solvent polarity. For example, polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to aqueous systems .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer:

- Spectroscopy: UV-Vis spectroscopy identifies π→π* transitions in the azo group (λmax ~400–500 nm), while <sup>1</sup>H/<sup>19</sup>F NMR confirms substitution patterns and hydrogen bonding .

- Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) resolves impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

- Elemental Analysis: Validates stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What are the key physicochemical properties (e.g., pKa, thermal stability) of this compound that influence its reactivity in solution-phase studies?

- Methodological Answer:

- pKa: The phenolic -OH group exhibits a pKa of ~9.19±0.20, determined via potentiometric titration in ethanol-water mixtures. This impacts protonation-dependent applications like pH-sensitive dyes .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, necessitating low-temperature storage (-20°C) to prevent azo bond cleavage .

- Solubility: Limited aqueous solubility (~0.1 mg/mL) requires polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. What contradictory findings exist regarding the acid-base behavior of azo-phenol derivatives, and how can researchers resolve these through controlled pH titration experiments?

- Methodological Answer: Discrepancies in pKa values (e.g., ±0.5 units across studies) arise from solvent polarity and substituent effects. To resolve these:

- Perform UV-Vis titrations in standardized solvent systems (e.g., 50% ethanol/water) .

- Compare experimental data with DFT-calculated proton affinities to isolate electronic vs. steric influences .

- Use <sup>19</sup>F NMR to track fluorine’s inductive effects on phenolic -OH acidity .

Q. How does the fluorine substituent in this compound affect its electronic properties compared to non-fluorinated analogs, based on computational modeling studies?

- Methodological Answer:

- DFT Calculations: Fluorine’s electronegativity increases the electron-withdrawing character, lowering the HOMO energy by ~0.3 eV compared to non-fluorinated analogs. This enhances stability against nucleophilic attack .

- Spectroscopic Validation: Red shifts in UV-Vis spectra correlate with increased conjugation due to fluorine’s inductive effect .

- Reactivity: Fluorine reduces the azo group’s reduction potential, as shown by cyclic voltammetry (-0.45 V vs. SCE) .